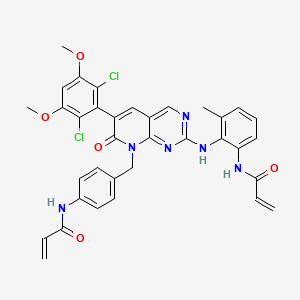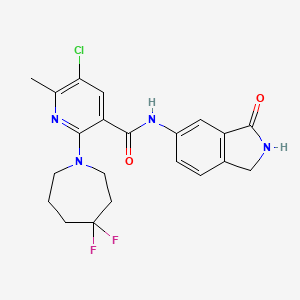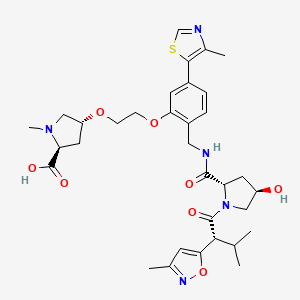
E3 Ligase Ligand-linker Conjugate 64
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 64: is a specialized compound used in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to selectively degrade specific proteins within cells. This compound combines a ligand for the E3 ubiquitin ligase and a linker, facilitating the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 64 involves multiple steps, starting with the preparation of the E3 ligase ligand and the target protein ligand. These ligands are then connected via a chemical linker. The synthetic route typically includes:
Ligand Synthesis: The E3 ligase ligand and the target protein ligand are synthesized separately using standard organic synthesis techniques.
Linker Attachment: The linker is attached to the E3 ligase ligand through a series of chemical reactions, often involving amide bond formation or click chemistry.
Conjugation: The final step involves conjugating the target protein ligand to the linker-E3 ligase ligand complex
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .
Analyse Chemischer Reaktionen
Types of Reactions: E3 Ligase Ligand-linker Conjugate 64 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the ligands or linker.
Amide Bond Formation: Commonly used to attach the linker to the ligands.
Click Chemistry: A versatile method for conjugating the ligands and linker
Common Reagents and Conditions:
Reagents: Common reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), as well as solvents like dimethyl sulfoxide (DMSO) and acetonitrile.
Conditions: Reactions are typically carried out under mild conditions, with controlled temperature and pH to ensure specificity and yield
Major Products: The major product of these reactions is the fully conjugated this compound, which is then purified and characterized for use in research and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 64 has a wide range of applications in scientific research, including:
Chemistry: Used in the development of new PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling selective degradation of specific proteins.
Medicine: Potential therapeutic applications in treating diseases caused by aberrant protein expression, such as cancer and neurodegenerative disorders.
Industry: Used in drug discovery and development, providing a tool for identifying and validating new drug targets .
Wirkmechanismus
The mechanism of action of E3 Ligase Ligand-linker Conjugate 64 involves the formation of a ternary complex between the E3 ligase, the target protein, and the conjugate. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The key steps include:
Binding: The ligand binds to the E3 ligase, while the target protein ligand binds to the target protein.
Complex Formation: The linker facilitates the formation of a ternary complex, bringing the E3 ligase and target protein into close proximity.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin to the target protein.
Degradation: The ubiquitinated target protein is recognized and degraded by the proteasome .
Vergleich Mit ähnlichen Verbindungen
E3 Ligase Ligand-linker Conjugate 64 can be compared with other similar compounds, such as:
Cereblon (CRBN) Ligands: Used in PROTACs targeting different proteins.
Von Hippel-Lindau (VHL) Ligands: Another commonly used E3 ligase ligand in PROTACs.
MDM2 Ligands: Targeting the MDM2 E3 ligase for protein degradation.
cIAP1 Ligands: Used in PROTACs for targeting specific proteins for degradation .
Uniqueness: this compound is unique in its specific ligand-linker combination, which provides distinct binding affinities and specificities for the target protein and E3 ligase. This uniqueness allows for tailored degradation of specific proteins, offering advantages in therapeutic applications .
Eigenschaften
Molekularformel |
C33H43N5O8S |
|---|---|
Molekulargewicht |
669.8 g/mol |
IUPAC-Name |
(2S,4R)-4-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]-1-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C33H43N5O8S/c1-18(2)29(28-10-19(3)36-46-28)32(41)38-15-23(39)12-25(38)31(40)34-14-22-7-6-21(30-20(4)35-17-47-30)11-27(22)45-9-8-44-24-13-26(33(42)43)37(5)16-24/h6-7,10-11,17-18,23-26,29,39H,8-9,12-16H2,1-5H3,(H,34,40)(H,42,43)/t23-,24-,25+,26+,29-/m1/s1 |
InChI-Schlüssel |
VZUHFPQSYRNSMN-XERRZXEISA-N |
Isomerische SMILES |
CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=C(C=C(C=C3)C4=C(N=CS4)C)OCCO[C@@H]5C[C@H](N(C5)C)C(=O)O)O |
Kanonische SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NCC3=C(C=C(C=C3)C4=C(N=CS4)C)OCCOC5CC(N(C5)C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


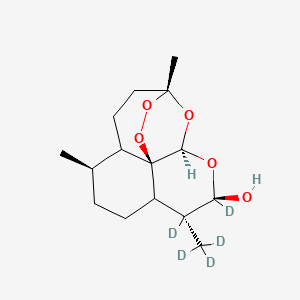
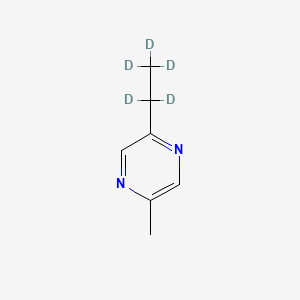
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
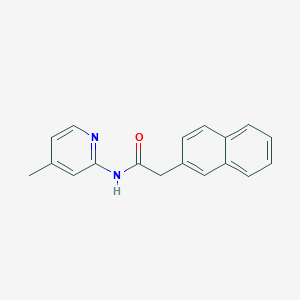
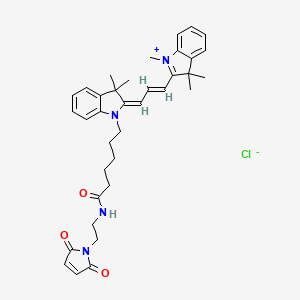
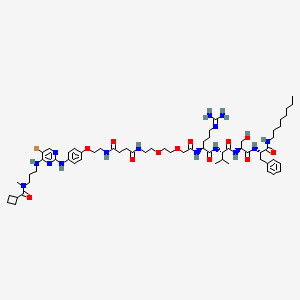
![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)



methyl phosphate](/img/structure/B12378501.png)
